molecular formula C8H12ClNO3 B1411842 Pyridoxine-d2HCl (5-hydroxymethyl-d2) CAS No. 5027-82-7

Pyridoxine-d2HCl (5-hydroxymethyl-d2)

Cat. No.: B1411842
CAS No.: 5027-82-7
M. Wt: 207.65 g/mol
InChI Key: ZUFQODAHGAHPFQ-BCKZTNHCSA-N
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Description

Pyridoxine-d2HCl (5-hydroxymethyl-d2) is a deuterated form of pyridoxine hydrochloride, commonly known as vitamin B6. This compound is labeled with deuterium, a stable isotope of hydrogen, at the 5-hydroxymethyl position. Pyridoxine is an essential nutrient that plays a crucial role in various biochemical processes, including amino acid metabolism, neurotransmitter synthesis, and hemoglobin production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridoxine-d2HCl (5-hydroxymethyl-d2) involves the incorporation of deuterium into the pyridoxine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction typically occurs under mild conditions, using a catalyst like palladium on carbon (Pd/C) to facilitate the exchange.

Industrial Production Methods

Industrial production of Pyridoxine-d2HCl (5-hydroxymethyl-d2) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and selective incorporation of deuterium. The final product is purified through crystallization or chromatography to achieve the desired isotopic purity.

Chemical Reactions Analysis

Types of Reactions

Pyridoxine-d2HCl (5-hydroxymethyl-d2) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic functions and applications in scientific research.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridoxal-d2, pyridoxamine-d2, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Pyridoxine-d2HCl (5-hydroxymethyl-d2) has a wide range of applications in scientific research:

Mechanism of Action

Pyridoxine-d2HCl (5-hydroxymethyl-d2) exerts its effects by participating in various enzymatic reactions as a coenzyme. It is converted to pyridoxal phosphate (PLP), the active form of vitamin B6, which acts as a coenzyme for over 160 enzymatic reactions. These reactions include transamination, decarboxylation, and racemization, which are crucial for amino acid metabolism and neurotransmitter synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridoxine-d2HCl (5-hydroxymethyl-d2) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium enhances the stability of the compound and allows for precise tracing in metabolic studies. This makes it a valuable tool in understanding the biochemical pathways and mechanisms involving vitamin B6 .

Properties

CAS No.

5027-82-7

Molecular Formula

C8H12ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

5-[dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride

InChI

InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H/i3D2;

InChI Key

ZUFQODAHGAHPFQ-BCKZTNHCSA-N

Isomeric SMILES

[2H]C([2H])(C1=CN=C(C(=C1CO)O)C)O.Cl

SMILES

CC1=NC=C(C(=C1O)CO)CO.Cl

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CO.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridoxine-d2HCl (5-hydroxymethyl-d2)
Reactant of Route 2
Pyridoxine-d2HCl (5-hydroxymethyl-d2)
Reactant of Route 3
Pyridoxine-d2HCl (5-hydroxymethyl-d2)
Reactant of Route 4
Pyridoxine-d2HCl (5-hydroxymethyl-d2)
Reactant of Route 5
Pyridoxine-d2HCl (5-hydroxymethyl-d2)
Reactant of Route 6
Pyridoxine-d2HCl (5-hydroxymethyl-d2)

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